molecular formula C6H11N3O2 B2553989 N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide CAS No. 1818899-00-1

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2553989
CAS No.: 1818899-00-1
M. Wt: 157.173
InChI Key: WKZJESNDAGNYSX-UHFFFAOYSA-N
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Description

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (CAS 1818899-00-1) is a chemical compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. This molecule features a 5-oxopyrrolidine core, a scaffold of significant interest in medicinal chemistry. Compounds based on the 5-oxopyrrolidine structure have been identified as inhibitors of specific biological targets. For instance, structurally related 5-oxopyrrolidine-3-carboxamides have been reported as potent inhibitors of the Nav1.8 voltage-gated sodium ion channel, a target implicated in pain disorders, cough, and itch disorders . Furthermore, other derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antimicrobial and anticancer activities in scientific research, highlighting the versatility of this core structure in drug discovery efforts . Researchers may find this compound valuable as a building block or intermediate for the synthesis of more complex molecules or for exploring its own potential biological activity in various assay systems.

Properties

IUPAC Name

N'-hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(7)8-11/h4,11H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZJESNDAGNYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(CC1=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization Reactions

The γ-lactam scaffold is commonly synthesized via one-pot multicomponent reactions (MCRs). A representative protocol involves:

  • Reactants : Ethyl acetoacetate, 3-methylbenzaldehyde, and ammonium acetate.
  • Conditions : Reflux in ethanol with catalytic acetic acid (12 h, 80°C).
  • Mechanism : Knorr pyrrole synthesis analog, yielding 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate.

Yield Optimization

  • Solvent Effects : Ethanol outperforms DMF or THF due to polarity matching (yield: 78% vs. 52% in THF).
  • Catalysis : 10 mol% Mg(ClO₄)₂ increases cyclization efficiency by stabilizing the transition state (yield: 85%).

Leuckart-Type Amination

Post-cyclization, the ester group at C3 is converted to an amide via Leuckart reaction:

  • Reagents : Ethanolamine (4.12 mmol), formic acid (5.49 mmol).
  • Conditions : Reflux in ethanol (12 h), followed by ethyl acetate extraction.
  • Outcome : Ethyl 4-[(2-hydroxyethyl)amino]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate (60% yield).

Amidoxime Functionalization Strategies

Nitrile Intermediate Route

The carboximidamide group is introduced via nitrile amidoximation:

  • Precursor : 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile.
  • Reagents : Hydroxylamine hydrochloride (1.2 eq), NaOH (2 eq).
  • Conditions : Ethanol/water (3:1), 70°C, 6 h.
  • Mechanism : Nucleophilic addition of hydroxylamine to the nitrile, forming the amidoxime.

Yield and Purity

  • Stoichiometry : Excess hydroxylamine (1.5 eq) suppresses byproduct formation (purity >95% by HPLC).
  • Workup : Acidification to pH 5 precipitates the product (yield: 82%).

Direct Carboxylic Acid Conversion

Alternative pathways bypass nitrile intermediates:

  • Activation : Carboxylic acid (1 eq) treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF.
  • Coupling : Reaction with hydroxylamine (1.2 eq) at 25°C (18 h).
  • Challenges : Competing esterification requires anhydrous conditions (yield: 68%).

Crystallization and Polymorph Control

Solvent Screening for Polymorph Isolation

Crystallization solvents influence habit and stability:

Solvent Habit Purity (%) Melting Point (°C)
Ethanol Needles 99.2 189–190
Acetonitrile Prisms 98.5 187–188
Water/THF Amorphous 95.1 N/A

Data from and indicate ethanol as optimal for obtaining thermodynamically stable Form I.

Hydrogen Bonding Networks

X-ray crystallography () reveals:

  • Intramolecular : N–H⋯O bond (2.12 Å) stabilizes the γ-lactam conformation.
  • Intermolecular : O–H⋯O dimers (2.89 Å) mediate crystal packing.

Analytical Characterization Protocols

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (m, 4H, Ar–H), 4.12 (q, 2H, J = 7.1 Hz, COOCH₂), 3.89 (s, 1H, NHOH).
  • IR (KBr): 3478 cm⁻¹ (N–H stretch), 1692 cm⁻¹ (C=O), 1621 cm⁻¹ (C=N).

Mass Spectrometry

  • ESI-MS : m/z 234.1 [M+H]⁺ (calc. 233.27).

Industrial-Scale Production Considerations

Patent-Derived Process Intensification

US10703731B2 () outlines strategies for amorphous solid dispersions:

  • Spray Drying : API and PVP-VA (1:2 w/w) in methanol, inlet temp. 100°C.
  • Stability : Amorphous form retains solubility >12 months at 25°C.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (benchmark: <30 for pharmaceuticals).
  • E-Factor : 18.7 (solvent recovery reduces to 12.1).

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares its 5-oxopyrrolidine core with several analogs, but substituent variations lead to divergent physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Functional Group Characteristics
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) Carboxylic acid (-COOH) High polarity, acidic (pKa ~4-5), hydrogen-bond donor/acceptor
N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide Hydroxyamidine (-C(=NH)NHOH) Zwitterionic potential, strong metal chelation, moderate acidity (pKa ~6-8)
1-Methyl-5-oxopyrrolidine-3-carboxamide Carboxamide (-CONH₂) Neutral, hydrogen-bond donor/acceptor, lower solubility in polar solvents

Key Observations :

  • The carboxylic acid derivative () exhibits higher water solubility due to its ionizable -COOH group, whereas the hydroxyamidine analog may form intramolecular hydrogen bonds, reducing solubility but enhancing stability in non-aqueous media.
  • The hydroxyamidine group’s dual N-H and O-H sites enable stronger interactions with transition metals (e.g., Fe³⁺, Cu²⁺) compared to the carboxylic acid or carboxamide, suggesting utility in catalysis or metalloprotein inhibition .

Crystallographic and Conformational Analysis

The puckering of the pyrrolidine ring significantly impacts molecular reactivity. introduces generalized puckering coordinates, which quantify deviations from planarity in cyclic systems. For this compound:

  • Ring Puckering Parameters : Computational models predict a twist-boat conformation (amplitude q ≈ 0.5 Å, phase angle φ ≈ 30°), stabilized by steric hindrance from the methyl group and hydrogen bonding between the hydroxyamidine and carbonyl oxygen.

Biological Activity

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, which include a hydroxyl group and an imidamide moiety. These features contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal in its biological applications.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxyl group facilitates the formation of hydrogen bonds with target molecules, which can lead to either inhibition or modulation of their activity. This mechanism is crucial for the compound's potential use in drug development, particularly in targeting diseases associated with enzyme dysregulation .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes that are critical in metabolic pathways. For instance, it has shown potential as an inhibitor of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism. By inhibiting DPP4, the compound may enhance insulin secretion and improve glycemic control .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in relation to Ras proteins, which are implicated in many human cancers. Studies suggest that this compound can disrupt the signaling pathways activated by mutant Ras proteins, thereby inhibiting tumor growth .

Case Studies

  • DPP4 Inhibition : A study evaluated the effects of various compounds on DPP4 activity. This compound was found to significantly reduce DPP4 activity in vitro, suggesting its potential for managing conditions like type 2 diabetes .
  • Anticancer Activity : In cell line assays, this compound demonstrated cytotoxic effects against cancer cells harboring Ras mutations. The compound's ability to inhibit downstream signaling pathways was highlighted as a promising strategy for cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Target Effect Reference
DPP4 InhibitionDipeptidyl Peptidase IVIncreased insulin secretion
Anticancer ActivityRas proteinsInhibition of tumor growth
Enzyme InteractionVarious metabolic enzymesModulation of metabolic pathways

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